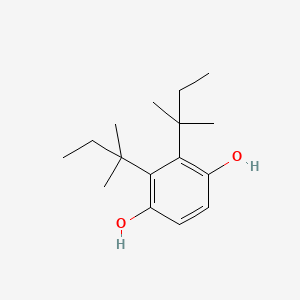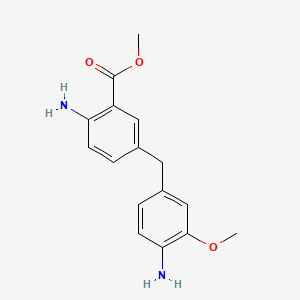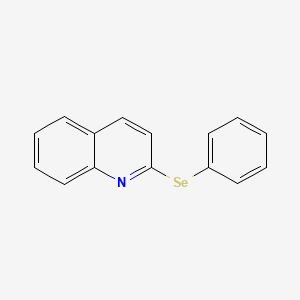
2-(Phenylselanyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylselanyl)quinoline is an organoselenium compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound consists of a quinoline ring system functionalized with a phenylselanyl group, making it a versatile molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylselanyl)quinoline typically involves the reaction of 2-chloroquinoline with phenylselenol in the presence of a base. This reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the phenylselanyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the substitution .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
化学反応の分析
Types of Reactions: 2-(Phenylselanyl)quinoline undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the quinoline ring can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituents introduced.
科学的研究の応用
2-(Phenylselanyl)quinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Phenylselanyl)quinoline involves several pathways:
Oxidative Stress Modulation: The compound can scavenge reactive oxygen species (ROS) and reduce oxidative damage in cells.
Enzyme Inhibition: It inhibits enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are involved in neurotransmitter regulation.
Neuroprotection: By modulating oxidative stress and reducing neuroinflammation, the compound provides neuroprotective effects.
類似化合物との比較
7-Chloro-4-(Phenylselanyl)quinoline: This compound has similar pharmacological properties but includes a chlorine atom at the 7-position, enhancing its activity in certain biological assays.
2-(Phenylthio)quinoline: Similar in structure but with a sulfur atom instead of selenium, this compound exhibits different reactivity and biological activity.
Uniqueness: 2-(Phenylselanyl)quinoline stands out due to its unique combination of a quinoline ring and a phenylselanyl group, which imparts distinct chemical reactivity and biological activity. Its ability to modulate oxidative stress and inhibit key enzymes makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
71672-71-4 |
|---|---|
分子式 |
C15H11NSe |
分子量 |
284.22 g/mol |
IUPAC名 |
2-phenylselanylquinoline |
InChI |
InChI=1S/C15H11NSe/c1-2-7-13(8-3-1)17-15-11-10-12-6-4-5-9-14(12)16-15/h1-11H |
InChIキー |
RMCFZOOQKKNSDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Se]C2=NC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)

![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)
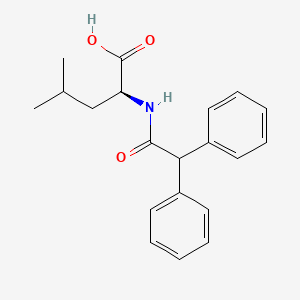
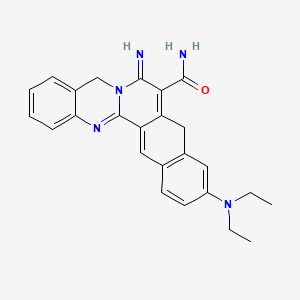

![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
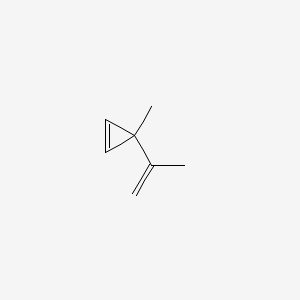
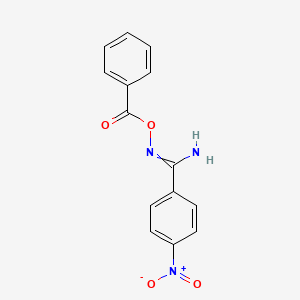
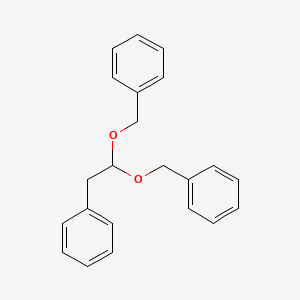
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
